molecular formula C28H33N3O7 B1258880 ATTO 425 maleimide

ATTO 425 maleimide

Cat. No. B1258880
M. Wt: 523.6 g/mol
InChI Key: CUWXBTJMNRLPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 425-4 is an ethyl ester, a member of maleimides and an organic heterotricyclic compound. It derives from an ATTO 425-2.

Scientific Research Applications

Stereospecific Photocycloaddition Reactions

Atropisomeric maleimides, including derivatives like ATTO 425 maleimide, have been synthesized for stereospecific [2 + 2] photocycloaddition reactions. These reactions are efficient under both UV and visible light irradiation, leading to high selectivity and efficiency in creating regioisomeric photoproducts. This application highlights the role of ATTO 425 maleimide in advancing photocatalysis and photochemical reactions with high enantio- and diastereoselectivity, beneficial in synthesizing complex molecular structures (Kumarasamy et al., 2014).

Bioconjugation and Drug Delivery Systems

Maleimide-based labeling strategies, including ATTO 425 maleimide, are essential in bioconjugation, where they facilitate the site-selective modification of proteins. This chemical partnership has led to the development of immunotoxins and antibody-drug conjugates used in cancer therapies. The review by Renault et al. (2018) emphasizes the versatility of maleimides in bioconjugation, highlighting their use in creating fluorogenic probes for detecting thiol analytes and their application in drug delivery systems (Renault et al., 2018).

High-Performance Polymer Synthesis

Maleimides, including ATTO 425 derivatives, are recognized for their role in synthesizing high-performance polymers. They are used in creating thermosets with high temperature stability, self-healing systems, and click chemistry reactions. Dolci et al. (2016) discuss the synthesis routes of maleimides and their incorporation into polymers, showcasing the material's advancements and industrial applications (Dolci et al., 2016).

Advanced Drug Delivery

Li and Takeoka (2013) explored the modification of liposomes with maleimide, including ATTO 425 maleimide, to develop advanced drug delivery systems. Their work demonstrates how maleimide modification significantly improves drug delivery efficiency in vitro and in vivo, without increasing cytotoxicity. This highlights ATTO 425 maleimide's potential in creating targeted drug delivery mechanisms that are more efficient and specific (Li & Takeoka, 2013).

Protein Modification and Bioconjugation

Maleimide, including ATTO 425, is widely used for the selective chemical modification of cysteine residues in proteins, a process crucial for developing therapeutic proteins and antibody-drug conjugates. Smith et al. (2010) introduced a new class of bromomaleimides for reversible cysteine modification, expanding the toolkit available for protein modification. This work underscores the potential of ATTO 425 maleimide in bioconjugation applications, offering new avenues for drug development and protein engineering (Smith et al., 2010).

properties

Product Name

ATTO 425 maleimide

Molecular Formula

C28H33N3O7

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate

InChI

InChI=1S/C28H33N3O7/c1-5-37-26(35)20-14-18-13-19-17(2)16-28(3,4)31(21(19)15-22(18)38-27(20)36)11-6-7-23(32)29-10-12-30-24(33)8-9-25(30)34/h8-9,13-15,17H,5-7,10-12,16H2,1-4H3,(H,29,32)

InChI Key

CUWXBTJMNRLPKT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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